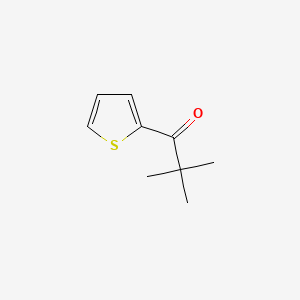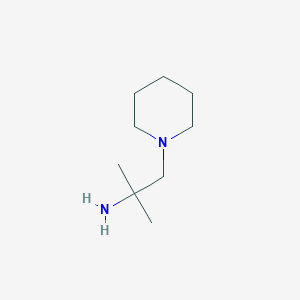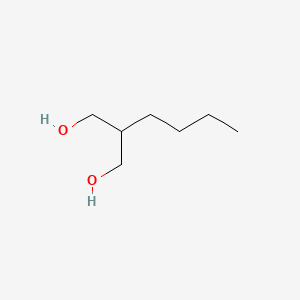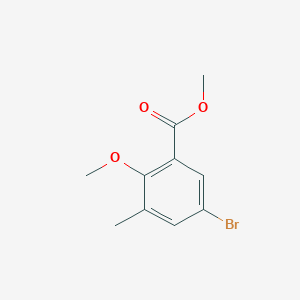
Ácido diacetíl-l-tartárico
Descripción general
Descripción
Diacetyl-l-tartaric acid, also known as 2,3-bis(acetyloxy)butanedioic acid, is a derivative of tartaric acid . It has a molecular formula of C8H10O8 and an average mass of 234.160 Da . It is used in the form of DATEM (diacetyl tartaric acid ester of mono- and diglycerides, also E472e), an emulsifier primarily used in baking to strengthen the gluten network in dough .
Synthesis Analysis
Diacetyl-l-tartaric acid can be synthesized from L-tartaric acid . The exact synthesis process involves the reaction of diacetyl tartaric anhydride with mono- and diglycerides derived from edible sources .
Molecular Structure Analysis
The molecular structure of Diacetyl-l-tartaric acid consists of 8 carbon atoms, 10 hydrogen atoms, and 8 oxygen atoms . It has several freely rotating bonds and two hydrogen bond donors .
Chemical Reactions Analysis
Diacetyl-l-tartaric acid is used in various chromatographic separation methods such as HPLC, GC, and TLC . It also reacts with alkanoamines in aprotic medium containing trichloroacetic acid and produces tartaric acid monoesters .
Physical And Chemical Properties Analysis
Diacetyl-l-tartaric acid has a density of 1.5±0.1 g/cm3, a boiling point of 398.9±42.0 °C at 760 mmHg, and a flash point of 159.4±21.4 °C . It has a polar surface area of 127 Å2 and a molar volume of 157.6±3.0 cm3 .
Aplicaciones Científicas De Investigación
Resolución quiral de aminoácidos y productos farmacéuticos
Ácido diacetíl-l-tartárico: se usa ampliamente en la resolución quiral de aminoácidos y compuestos farmacéuticos. Sirve como un agente de derivatización quiral que permite la separación de enantiómeros mediante la creación de diastereómeros, que se pueden separar mediante técnicas cromatográficas . Esta aplicación es crucial en la industria farmacéutica donde la actividad de los fármacos puede depender en gran medida de la quiralidad de los compuestos.
Síntesis de anfífilos quirales
Los investigadores han sintetizado nuevos anfífilos quirales diastereoméricos basados en ácido tartárico, que se investigan por sus propiedades únicas, como la concentración micelar crítica y el crecimiento micelar . Estos anfífilos tienen aplicaciones potenciales en sistemas de administración de fármacos y la creación de estructuras a nanoescala para uso médico.
Aplicaciones ópticas y electrónicas
This compound: los derivados se exploran por sus propiedades ópticas no lineales (NLO), que son prometedoras para aplicaciones fotónicas y optoelectrónicas. Estos incluyen el desarrollo de materiales eficientes de generación de segunda armónica óptica (SHG), diodos emisores de luz (LED), biomarcadores, células solares y sensores . Las características NLO son esenciales para el avance de las tecnologías en los sectores de la comunicación y la energía.
Reactivo de derivatización HPLC
En química analítica, Diacetyl-l-tartaric acid se emplea como un reactivo de derivatización HPLC para detección UV/Vis. Esta aplicación es particularmente importante para el análisis de mezclas complejas donde se requiere la detección y cuantificación precisa de los componentes .
Síntesis enantioselectiva
El compuesto juega un papel importante en la síntesis enantioselectiva de moléculas quirales. Se utiliza como material de partida o catalizador en varias vías sintéticas para producir sustancias enantioméricamente puras, que son esenciales en la creación de fármacos con actividades biológicas específicas .
Mecanismo De Acción
Target of Action
Diacetyl-l-tartaric acid primarily targets amino alcohols . It is mainly employed as a reagent for the chiral derivatization of these amino alcohols .
Mode of Action
Diacetyl-l-tartaric acid interacts with its targets, the amino alcohols, in an aprotic medium containing trichloroacetic acid . This interaction results in the production of tartaric acid monoesters .
Biochemical Pathways
The biochemical pathway affected by Diacetyl-l-tartaric acid involves the conversion of amino alcohols into tartaric acid monoesters
Result of Action
The primary molecular effect of Diacetyl-l-tartaric acid’s action is the production of tartaric acid monoesters from amino alcohols
Action Environment
The action, efficacy, and stability of Diacetyl-l-tartaric acid are influenced by environmental factors such as the medium in which the reaction takes place, the presence of trichloroacetic acid, and the concentration of the amino alcohol target
Safety and Hazards
Direcciones Futuras
Tartaric acid and its derivatives, including Diacetyl-l-tartaric acid, have played a significant role in the evolution of stereochemistry and the development of enantioseparation techniques . There is an ever-increasing demand for the development of new methods of enantioseparation, which could potentially involve Diacetyl-l-tartaric acid .
Propiedades
IUPAC Name |
(2R,3R)-2,3-diacetyloxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNISEZBAYYIQFB-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]([C@H](C(=O)O)OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51591-38-9 | |
| Record name | Diacetyltartaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51591-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetyl-L-tartaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051591389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [R(R*,R*)]-2,3-bis(acetoxy)succinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYL-L-TARTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSJ8N03NO1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1586433.png)







![[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1586446.png)
